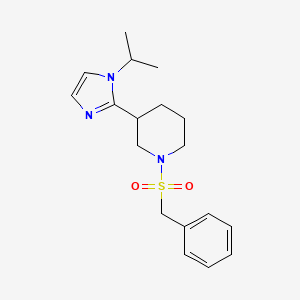![molecular formula C18H26N4O3S B5636488 N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide](/img/structure/B5636488.png)
N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including the formation of key intermediates, use of catalysts, and specific reaction conditions to achieve the desired product. For compounds similar to the one , methodologies can involve asymmetric Michael additions, stereoselective alkylations, and the employment of specific reagents to introduce various functional groups while maintaining the integrity of the compound's stereochemistry (Fleck et al., 2003).
Molecular Structure Analysis
Understanding the molecular structure of compounds like N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide is crucial for predicting its reactivity, physical properties, and potential applications. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular orbital calculations can provide detailed insights into the compound's conformation, electronic structure, and intermolecular interactions, which are essential for its functional exploitation (Malone et al., 1997).
Chemical Reactions and Properties
The reactivity of a compound is defined by its functional groups and molecular structure. N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide could undergo various chemical reactions, including nucleophilic substitutions, addition reactions, and possibly, redox reactions depending on the surrounding chemical environment. These reactions can alter the compound's properties and open up new pathways for its application in synthesis and drug development (Saeed et al., 2020).
Physical Properties Analysis
The physical properties of a compound, such as melting point, boiling point, solubility, and crystal structure, are directly influenced by its molecular structure. These properties are critical for determining the compound's stability, solubility in various solvents, and suitability for use in different applications. Advanced spectroscopic and crystallographic techniques can provide valuable data on these aspects (Inglebert et al., 2013).
Chemical Properties Analysis
The chemical properties of N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide, including its acidity/basicity, reactivity towards different reagents, and stability under various conditions, are crucial for its handling and application in chemical synthesis and pharmaceutical development. These properties can be elucidated through experimental studies and theoretical calculations, providing insights into the compound's behavior in biological systems and its potential as a therapeutic agent (Zhou et al., 2000).
Propiedades
IUPAC Name |
6-[(3S,4R)-3-(dimethylsulfamoylamino)-4-propan-2-ylpyrrolidine-1-carbonyl]-1H-indole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3S/c1-12(2)15-10-22(11-17(15)20-26(24,25)21(3)4)18(23)14-6-5-13-7-8-19-16(13)9-14/h5-9,12,15,17,19-20H,10-11H2,1-4H3/t15-,17+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNCHSZFRFGPGR-DOTOQJQBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CC1NS(=O)(=O)N(C)C)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CN(C[C@H]1NS(=O)(=O)N(C)C)C(=O)C2=CC3=C(C=C2)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(3S*,4R*)-1-(1H-indol-6-ylcarbonyl)-4-isopropylpyrrolidin-3-yl]-N,N-dimethylsulfamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-acetyl-N-[2-oxo-4-(1-piperidinyl)-2H-chromen-3-yl]acetamide](/img/structure/B5636412.png)

![N,N-dimethyl-3-[2-(1-L-prolyl-4-piperidinyl)-1H-imidazol-1-yl]-1-propanamine dihydrochloride](/img/structure/B5636418.png)
![5-{[2-(5-isopropyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5636419.png)
![(4S*)-4-hydroxy-4-(methoxymethyl)-3,3-dimethyl-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B5636429.png)

![6-ethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5636439.png)
![3-[3-cyclopropyl-1-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]-4-fluorobenzenesulfonamide](/img/structure/B5636446.png)

![1-({1-cyclohexyl-3-[(4-fluorophenoxy)methyl]-1H-1,2,4-triazol-5-yl}methyl)-1H-1,2,3-triazole](/img/structure/B5636461.png)

![5-oxo-N-(2,3,4,5-tetrahydro-1-benzoxepin-4-ylmethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5636487.png)
![4-{1-[(2-ethyl-5-pyrimidinyl)carbonyl]-L-prolyl}morpholine](/img/structure/B5636492.png)
![3,5-dimethyl-7-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)carbonyl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5636496.png)